molecular formula C18H16N2 B13738183 6H-Pyrido(4,3-b)carbazole, 5,9,11-trimethyl- CAS No. 18073-31-9

6H-Pyrido(4,3-b)carbazole, 5,9,11-trimethyl-

Cat. No.: B13738183
CAS No.: 18073-31-9
M. Wt: 260.3 g/mol
InChI Key: BYHFFXRDZVPQCW-UHFFFAOYSA-N
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Description

5,9,11-Trimethyl-6H-pyrido[4,3-b]carbazole is a heterocyclic compound belonging to the class of pyridocarbazoles. This compound is structurally characterized by a pyrido[4,3-b]carbazole core with three methyl groups attached at positions 5, 9, and 11. Pyridocarbazoles are known for their significant biological activities, including anticancer properties, due to their ability to intercalate with DNA and inhibit topoisomerase enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9,11-Trimethyl-6H-pyrido[4,3-b]carbazole typically involves a multi-step process. One common method includes the palladium-catalyzed tandem cyclization/cross-coupling reaction. This method allows for the formation of the pyrido[4,3-b]carbazole core through a series of cyclization and coupling steps . The reaction conditions often involve the use of palladium catalysts, such as palladium(II) acetate, in the presence of ligands like triphenylphosphine, and bases like cesium carbonate, under an inert atmosphere .

Industrial Production Methods

Industrial production of 5,9,11-Trimethyl-6H-pyrido[4,3-b]carbazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Mechanism of Action

The mechanism of action of 5,9,11-Trimethyl-6H-pyrido[4,3-b]carbazole involves its ability to intercalate with DNA, thereby disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This inhibition prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately cell death . The compound also interacts with other molecular targets, such as kinases and transcription factors, further contributing to its biological effects .

Properties

CAS No.

18073-31-9

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

5,9,11-trimethyl-6H-pyrido[4,3-b]carbazole

InChI

InChI=1S/C18H16N2/c1-10-4-5-16-14(8-10)17-11(2)15-9-19-7-6-13(15)12(3)18(17)20-16/h4-9,20H,1-3H3

InChI Key

BYHFFXRDZVPQCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2C(=C4C=NC=CC4=C3C)C

Origin of Product

United States

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